molecular formula C27H48N4O2S B403554 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 330181-96-9

7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B403554
Numéro CAS: 330181-96-9
Poids moléculaire: 492.8g/mol
Clé InChI: IUIIGLPLZARYNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ABT-702, is a purine nucleoside phosphorylase (PNP) inhibitor. PNP is an enzyme that plays a crucial role in purine metabolism by catalyzing the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Mécanisme D'action

7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by inhibiting PNP, which is an enzyme that plays a crucial role in purine metabolism. PNP catalyzes the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. By inhibiting PNP, this compound depletes the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells, and suppression of T cell proliferation and pro-inflammatory cytokine production in autoimmune disorders. In viral infections, this compound inhibits the replication of several RNA and DNA viruses by depleting the intracellular pool of purine nucleotides required for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including leukemia, lymphoma, and solid tumors. In autoimmune disorders, this compound has been shown to suppress the proliferation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ. In viral infections, this compound has been shown to inhibit the replication of several RNA and DNA viruses, including HIV, HCV, and HSV. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

Avantages Et Limitations Des Expériences En Laboratoire

7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective PNP inhibitor with a well-defined mechanism of action. It is also relatively easy to synthesize and purify, with a yield of around 35% and a purity of over 99%. This compound has been extensively studied in vitro and in vivo, with several preclinical and clinical studies demonstrating its potential therapeutic applications in various diseases. However, there are also some limitations for lab experiments with this compound. It has poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties. It also has low oral bioavailability, which can limit its potential for oral administration.

Orientations Futures

There are several future directions for research on 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to explore its potential therapeutic applications in combination with other drugs or treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another potential direction is to develop more potent and selective PNP inhibitors with improved pharmacokinetic properties and oral bioavailability. Additionally, more studies are needed to elucidate the molecular mechanisms of this compound in various diseases, and to identify potential biomarkers for patient selection and monitoring. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various diseases, and to determine the optimal dosing and administration regimens.

Méthodes De Synthèse

The synthesis of 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-3,7-dihydro-1H-purine-2,6-dione with hexadecylamine and pentylthiol in the presence of a base, followed by purification through chromatography. The yield of this compound is around 35%, and the purity of the product is over 99%.

Applications De Recherche Scientifique

7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound exerts its anticancer effects by depleting the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis. In autoimmune disorders, this compound has been shown to suppress the proliferation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ. In viral infections, this compound has been shown to inhibit the replication of several RNA and DNA viruses, including HIV, HCV, and HSV.

Propriétés

IUPAC Name

7-hexadecyl-3-methyl-8-pentylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-24(30(3)26(33)29-25(23)32)28-27(31)34-22-20-7-5-2/h4-22H2,1-3H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIIGLPLZARYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.